1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of benzoyl, piperidinylcarbonyl, and tetrahydrothieno[3,2-c]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Introduction of the Piperidin-1-ylcarbonyl Group: This step involves the reaction of the thieno[3,2-c]pyridine core with piperidine and a suitable carbonylating agent, such as phosgene or triphosgene, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: Shares the piperidine moiety and exhibits similar biological activities.
5-Benzoyl-2-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Similar structure with a pyrrolidine ring instead of piperidine.
4-Benzoyl-2-(morpholin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Contains a morpholine ring, offering different pharmacological properties.
Uniqueness
The uniqueness of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22-21(13-20)25(18(15-27)16-28-22)30-11-9-17(10-12-30)26(31)29-23-8-5-19(32-2)14-24(23)33-3/h5-8,13-14,16-17H,4,9-12H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJZJQKAQXRGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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